N-(2-methoxyphenyl)-2-(2-thienyl)acetamide
Description
N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide is an acetamide derivative featuring a methoxy-substituted phenyl ring and a thiophene (thienyl) moiety. The methoxy group at the ortho position of the phenyl ring and the thienyl group at the acetamide side chain likely influence its electronic properties, solubility, and biological activity, making it a candidate for comparison with structurally similar analogs.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSOOINJUNXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide typically involves the reaction of 2-methoxyaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-(2-thienyl)acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-(2-thienyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the thienyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Differs in the substitution on the phenyl ring (bromo vs. methoxy). The bromine atom, being electron-withdrawing, may reduce electron density at the amide nitrogen compared to the electron-donating methoxy group, affecting reactivity and intermolecular interactions in crystal packing .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Replaces the methoxyphenyl group with a cyano-substituted thiophene.
N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (): Incorporates a phenylsulfanyl group instead of thienyl. The sulfur atom’s lone pairs and bulkier substituents may increase steric hindrance and influence conformational flexibility .
Table 1: Structural and Electronic Comparison
| Compound | Phenyl Substituent | Acetamide Side Chain | Electronic Effects |
|---|---|---|---|
| N-(2-Methoxyphenyl)-2-(2-thienyl)acetamide | 2-OCH₃ | 2-Thienyl | Electron-donating (OCH₃), π-conjugated (thienyl) |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | 4-Br | 2-Thienyl | Electron-withdrawing (Br) |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 3-CN (thiophene) | 2-Thienyl | Strong electron-withdrawing (CN) |
| N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | 2-OCH₃ | Phenylsulfanyl | Steric bulk, sulfur lone pairs |
Pharmacological Activity
- Anticancer Activity : highlights N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39), which exhibits potent anticancer activity against multiple cell lines (e.g., HCT-1, MCF-7). The quinazoline-sulfonyl group enhances activity compared to simpler thienyl or phenyl substituents, likely due to improved target binding (e.g., kinase inhibition) .
- TMEM16A Inhibition : Ani9 (), a structurally distinct acetamide with a 2-methoxyphenyl group, shows specificity for TMEM16A chloride channels (IC₅₀ = 77 nM). The methoxy group’s position and electronic effects are critical for selectivity, suggesting that this compound could be optimized for similar ion channel targeting .
Table 2: Pharmacological Profiles
| Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Key Structural Features |
|---|---|---|---|
| N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide | Cancer cell lines | IC₅₀ < 1 µM (MCF-7) | Quinazoline-sulfonyl moiety |
| Ani9 | TMEM16A chloride channels | IC₅₀ = 77 nM | 2-Methoxyphenyl, chloro substituent |
| This compound (hypothetical) | Underexplored | N/A | Thienyl π-system, methoxy donor |
Spectroscopic and Physical Properties
NMR Shifts :
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide () shows distinct ¹H NMR signals for acetyl (δ 2.5 ppm) and bromoacetamide (δ 4.0 ppm) groups. The thienyl protons resonate between δ 6.8–7.2 ppm, comparable to those in the target compound .
- Benzimidazole-substituted acetamides () exhibit downfield shifts for amide NH (δ ~10 ppm) due to hydrogen bonding, a feature likely shared with this compound .
- Nonlinear Optical (NLO) Properties: Methoxy groups in 2c () reduce second-order NLO response (β₀) compared to nitro-substituted analogs. This trend suggests that electron-donating groups like OCH₃ may limit charge-transfer transitions critical for NLO activity .
Q & A
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-(2-thienyl)acetamide, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the acetamide backbone via nucleophilic substitution between 2-methoxyaniline and 2-thienylacetyl chloride.
- Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
- Optimization : Reaction yields improve under anhydrous conditions (e.g., nitrogen atmosphere) and controlled temperatures (60–80°C). Monitoring via TLC ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm, thienyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (theoretical m/z ~261.3 for C₁₃H₁₃NO₂S) .
- HPLC : Assess purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; low solubility in aqueous buffers (requires sonication or cosolvents for in vitro studies) .
- Stability : Stable at −20°C for long-term storage. Degrades in alkaline conditions (pH > 9) due to acetamide hydrolysis; avoid prolonged exposure to light .
Q. How is the compound typically used as a building block in organic synthesis?
Its reactive sites (methoxy phenyl, thienyl, and acetamide groups) enable:
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Functionalization : Thienyl sulfur participates in oxidation (e.g., sulfoxide formation) or alkylation reactions .
Q. What preliminary assays are used to screen its biological activity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst optimization : Use Pd(OAc)₂/XPhos for efficient coupling reactions (yield >85%) .
- Flow chemistry : Continuous flow systems reduce side-product formation and enhance reproducibility .
- Crystallography : Single-crystal X-ray diffraction (via SHELXL) identifies steric hindrance points for route refinement .
Q. What strategies resolve contradictory bioactivity data across studies?
- Dosage calibration : Validate compound concentration using LC-MS to rule out degradation .
- Target specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm mechanism (e.g., kinase inhibition vs. off-target effects) .
- Meta-analysis : Compare structural analogs (e.g., N-(2-methylphenyl) derivatives) to isolate pharmacophore contributions .
Q. How can computational modeling guide derivative design?
- Docking studies : Use AutoDock Vina to predict binding affinity with targets like COX-2 or EGFR .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antimicrobial potency .
- DFT calculations : Optimize ground-state geometry for synthetic feasibility (e.g., bond angles, steric strain) .
Q. What experimental designs address low bioavailability in in vivo models?
- Prodrug synthesis : Introduce esterase-labile groups (e.g., acetylated methoxy) to enhance membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
Q. How are enantiomeric impurities controlled during synthesis?
- Chiral HPLC : Use Chiralpak AD-H column to resolve R/S isomers (elution order confirmed by CD spectroscopy) .
- Asymmetric catalysis : Employ Evans’ oxazolidinones for stereoselective acetamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
